(R)-N,1-Dimethylpyrrolidin-3-amine (R)-N,1-Dimethylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 792970-21-9
VCID: VC2446087
InChI: InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
SMILES: CNC1CCN(C1)C
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

(R)-N,1-Dimethylpyrrolidin-3-amine

CAS No.: 792970-21-9

Cat. No.: VC2446087

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-N,1-Dimethylpyrrolidin-3-amine - 792970-21-9

Specification

CAS No. 792970-21-9
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name (3R)-N,1-dimethylpyrrolidin-3-amine
Standard InChI InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key CZGIEJXGCLWRPY-ZCFIWIBFSA-N
Isomeric SMILES CN[C@@H]1CCN(C1)C
SMILES CNC1CCN(C1)C
Canonical SMILES CNC1CCN(C1)C

Introduction

Chemical Identity and Structure

(R)-N,1-Dimethylpyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring with two methyl groups: one attached to the nitrogen at position 1 of the pyrrolidine ring and another to the amine group at position 3. The R-configuration at position 3 designates its specific three-dimensional arrangement, which is critical for its biological activity and chemical reactivity.

Basic Properties and Identification

PropertyValue
Molecular FormulaC₆H₁₄N₂
Molecular Weight114.19 g/mol
CAS Number132958-72-6
IUPAC Name(3R)-methyl(1-methylpyrrolidin-3-yl)amine
SMILES NotationCN(C)[C@H]1CCNC1
InChI KeyAVAWMINJNRAQFS-ZCFIWIBFSA-N
AppearanceColorless to pale yellow liquid
PurityTypically available at 98% purity for research use

The compound is structurally related to N,N-dimethylpyrrolidin-3-amine (CAS: 64021-83-6), but differs in the positioning of the methyl groups . The "N,1-" in the name specifically indicates that one methyl group is attached to the nitrogen at position 1 of the pyrrolidine ring, while the other is attached to the amine nitrogen at position 3.

Stereochemistry and Chirality

Stereochemical Significance

The "R" designation in (R)-N,1-Dimethylpyrrolidin-3-amine refers to the Cahn-Ingold-Prelog priority rules that define the absolute configuration at the stereogenic center (carbon 3 of the pyrrolidine ring). This stereochemistry is crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological properties.

The chirality of this compound is particularly important in drug development, where stereochemistry often determines receptor binding affinity and biological activity. For example, research has shown significant differences in potency between enantiomers, with one study demonstrating that an S-configured compound was 4-fold more potent than its R-counterpart in a related series .

Comparison with the S-Enantiomer

The S-enantiomer, (S)-N,1-Dimethylpyrrolidin-3-amine, has a mirror-image configuration at carbon 3. While structurally similar to the R-enantiomer, its biological and chemical properties can differ substantially due to the different spatial arrangement of atoms.

Property(R)-N,1-Dimethylpyrrolidin-3-amine(S)-N,1-Dimethylpyrrolidin-3-amine
Configuration at C-3R (rectus)S (sinister)
Optical RotationPositive (+)Negative (-)
Biological ActivityDepends on target; often differs from S-enantiomerTypically different from R-enantiomer
Synthesis MethodsStereoselective routes requiredStereoselective routes required

Synthesis Methods

Stereoselective Synthesis

The stereoselective synthesis of (R)-N,1-Dimethylpyrrolidin-3-amine often involves either asymmetric synthesis or resolution of racemic mixtures. Several approaches have been developed for obtaining this compound with high stereochemical purity.

Asymmetric Catalysis

Transition metal catalysis offers powerful methods for synthesizing chiral amines with high stereoselectivity. For instance, rhodium-catalyzed asymmetric hydrogenation of dehydropyrrolidine precursors can provide access to the desired R-configuration .

A typical synthetic route might involve:

  • Preparation of a suitable unsaturated precursor

  • Asymmetric hydrogenation using a chiral rhodium catalyst

  • Selective methylation of the nitrogen atoms

  • Purification to obtain the desired (R)-enantiomer

Resolution of Racemic Mixtures

Another common approach involves the synthesis of racemic N,1-dimethylpyrrolidin-3-amine followed by resolution using chiral resolving agents:

  • Synthesis of racemic 3-aminopyrrolidine

  • Methylation of both nitrogen atoms

  • Resolution using chiral acids (e.g., tartaric acid derivatives)

  • Separation of diastereomeric salts

  • Liberation of the free (R)-amine

Industrial Scale Production

For large-scale production, continuous flow reactors are often employed to improve control over reaction parameters and enhance efficiency. Advanced purification techniques such as crystallization and chromatography ensure high purity of the final product.

Chemical Reactivity

General Reactivity

As a secondary amine, (R)-N,1-Dimethylpyrrolidin-3-amine demonstrates typical reactivity patterns associated with this functional group class. The tertiary amine at position 1 and secondary amine at position 3 provide distinct reactive sites within the molecule.

Nucleophilic Properties

Both nitrogen atoms can act as nucleophiles, with the secondary amine generally displaying greater nucleophilicity. This property enables reactions with:

  • Alkyl halides (alkylation)

  • Aldehydes and ketones (forming imines)

  • Acyl chlorides and anhydrides (forming amides)

  • Epoxides (ring opening)

Basic Properties

The compound acts as a Brønsted base, readily accepting protons to form ammonium salts. This basic property is important for its solubility and pharmaceutical applications, particularly in forming water-soluble salt forms.

Specific Reactions

Reaction TypeConditionsProductsSignificance
AlkylationAlkyl halide, baseTertiary amine derivativesBuilding blocks for more complex molecules
AcylationAcyl chloride, TEA, THF, 0°CAmide derivativesPotential prodrug formation
OxidationH₂O₂, catalystN-oxidesModified pharmacological properties
Salt FormationHCl, organic solventHydrochloride saltImproved water solubility
Hoffmann EliminationStrong base, heatAlkenes, tertiary amineSynthetic intermediate

Applications in Research and Industry

Pharmaceutical Applications

(R)-N,1-Dimethylpyrrolidin-3-amine and closely related compounds serve important roles in pharmaceutical research and development. The molecule's chirality and functional groups make it valuable in medicinal chemistry.

Building Block in Drug Synthesis

The compound functions as a versatile building block for synthesizing more complex drug candidates. Its defined stereochemistry allows for the development of enantiomerically pure compounds, which is crucial in modern drug development.

Therapeutic Areas

Research indicates potential applications in several therapeutic areas:

  • Neuropharmacology: Studies suggest potential interactions with serotonin receptors and monoamine oxidases

  • Antimicrobial research: Related compounds have shown activity as inhibitors of bacterial topoisomerases

  • Antiviral development: Chiral pyrrolidine derivatives have been investigated as components of influenza hemagglutinin fusion inhibitors

Chemical Research Applications

In organic chemistry research, (R)-N,1-Dimethylpyrrolidin-3-amine serves multiple purposes:

  • Chiral auxiliary in asymmetric synthesis

  • Model compound for studying stereoselective reactions

  • Intermediate in the synthesis of complex organic molecules

  • Component in structure-activity relationship studies

Biological Activity and Structure-Activity Relationships

Pharmacological Properties

The biological activity of (R)-N,1-Dimethylpyrrolidin-3-amine is strongly influenced by its stereochemistry. The R-configuration often confers specific binding characteristics with biological targets.

While detailed pharmacological data for this specific compound is limited in the available literature, studies of related compounds provide insights into potential mechanisms of action:

  • Receptor binding: The compound may interact with various receptors, including serotonin and acetylcholine receptors

  • Enzyme inhibition: Potential activity as an inhibitor of various enzymes, including monoamine oxidases

  • Cell signaling modulation: Possible effects on neuronal signaling pathways

Structure-Activity Relationships

Structure-activity relationship studies involving similar compounds have revealed important insights applicable to (R)-N,1-Dimethylpyrrolidin-3-amine:

  • The steric bulk of substituents significantly affects activity; larger groups like N,N-dimethylpyrrolidin-3-amine and piperidine can result in reduced activity compared to smaller methyl substituents

  • The stereochemistry at position 3 can result in significant differences in potency, with one enantiomer often showing higher activity than the other

  • The positioning of methyl groups on the nitrogen atoms influences binding properties and pharmacokinetic characteristics

Comparative Analysis with Similar Compounds

Structural Analogues

CompoundStructural DifferenceKey Distinctions
N,N-Dimethylpyrrolidin-3-amineTwo methyl groups on the same nitrogenDifferent reactivity profile; less sterically hindered tertiary amine
N-Methylpyrrolidin-3-amineSingle methyl group on position 3 amineIncreased H-bonding capability; different solubility properties
Pyrrolidin-3-amineNo methyl groupsPrimary amine; more reactive; different pharmacological profile
N,N-Dimethylpiperidin-4-amineSix-membered ring instead of fiveDifferent conformation and ring strain; altered pharmacokinetics

Advantages and Limitations

The specific advantages of (R)-N,1-Dimethylpyrrolidin-3-amine include:

  • Defined stereochemistry enabling precise molecular recognition

  • Balanced lipophilicity and hydrophilicity for favorable pharmacokinetic properties

  • Multiple reactive sites for derivatization

  • Potential for forming stable, water-soluble salts

Limitations include:

  • Potential for oxidation of the nitrogen atoms

  • Possible metabolic instability in biological systems

  • More complex synthesis compared to non-chiral analogues

  • Relatively high cost for high-purity material

HazardPrecautionary Measures
FlammabilityStore away from ignition sources; use explosion-proof equipment
Skin ContactWear appropriate gloves; use proper handling techniques
Eye ContactUse eye protection; have eyewash facilities available
InhalationUse in well-ventilated areas or under fume hoods
IngestionFollow standard laboratory hygiene practices; no eating or drinking in work areas

Current Research and Future Perspectives

Recent Research Developments

Recent research efforts involving (R)-N,1-Dimethylpyrrolidin-3-amine and closely related compounds have focused on several promising areas:

  • Development of novel synthetic methodologies for efficient and stereoselective preparation

  • Exploration of potential applications in catalysis

  • Investigation of pharmacological properties and therapeutic applications

  • Use in the development of bioactive molecules and drug candidates

Future Research Directions

Several promising future research directions can be identified:

  • Development of more efficient and scalable synthetic methods

  • Further exploration of structure-activity relationships in various biological contexts

  • Investigation of potential applications in asymmetric synthesis

  • Exploration of novel derivatives with enhanced properties for specific applications

  • Detailed studies of metabolism and pharmacokinetics

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